Cas no 863868-34-2 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile)
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
- J-516203
- MFCD08061937
- DTXSID90699447
- A841631
- CS-0054350
- C14H15BN2O2
- AKOS016844604
- 863868-34-2
- SCHEMBL7960738
- BS-49816
- 3,5-Dicyanophenylboronic Acid Pinacol Ester
- F20221
- SY240787
- DB-306195
-
- MDL: MFCD08061937
- Inchi: 1S/C14H15BN2O2/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-7H,1-4H3
- InChI Key: FAZFONAGXSBJMR-UHFFFAOYSA-N
- SMILES: O1B(C2C=C(C#N)C=C(C#N)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 254.123
- Monoisotopic Mass: 254.123
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66A^2
Experimental Properties
- PSA: 66.04000
- LogP: 1.72916
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038887-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 95% | 1g |
$615.44 | 2023-08-31 | |
| Ambeed | A709788-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 98% | 100mg |
$140.0 | 2025-04-16 | |
| Ambeed | A709788-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 98% | 250mg |
$232.0 | 2025-04-16 | |
| Ambeed | A709788-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 98% | 1g |
$620.0 | 2025-04-16 | |
| Chemenu | CM134177-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 95% | 100mg |
$516 | 2023-02-18 | |
| Chemenu | CM134177-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 95% | 250mg |
$860 | 2023-02-18 | |
| Chemenu | CM134177-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 95% | 1g |
$1432 | 2023-02-18 | |
| TRC | T303253-10mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 10mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T303253-50mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 50mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T303253-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalonitrile |
863868-34-2 | 100mg |
$138.00 | 2023-05-17 |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile Suppliers
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile: A Comprehensive Overview
The compound 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile, identified by the CAS registry number 863868-34-2, is a highly specialized organic molecule with significant applications in modern chemistry. This compound is characterized by its unique structure, which combines a benzene ring substituted with two cyano groups and a tetramethyl-dioxaborolane moiety. The presence of the dioxaborolane group makes it particularly valuable in cross-coupling reactions, a cornerstone of contemporary organic synthesis.
Recent advancements in organoboron chemistry have highlighted the importance of dioxaborolane derivatives like this compound in facilitating efficient and selective bond formations. The tetramethyl substitution on the dioxaborolane ring enhances its stability and reactivity, making it an ideal precursor for various transformations. Researchers have demonstrated that this compound can be effectively utilized in Suzuki-Miyaura couplings, enabling the construction of biaryl structures with high precision. Such applications are pivotal in the development of novel pharmaceuticals and advanced materials.
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile typically involves multi-step processes that emphasize the importance of stereochemical control and functional group compatibility. The starting material is often derived from boronic acid derivatives, which undergo subsequent modifications to introduce the cyano groups at specific positions on the benzene ring. The strategic placement of these groups ensures optimal reactivity while maintaining the integrity of the dioxaborolane moiety.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under standard laboratory conditions makes it suitable for prolonged storage and repeated use in various chemical reactions. However, careful handling is recommended due to its potential sensitivity to moisture and light.
Recent studies have explored the use of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile in the synthesis of heterocyclic compounds, which are integral to many bioactive molecules. By leveraging its reactivity in palladium-catalyzed coupling reactions, chemists have successfully synthesized complex frameworks that were previously challenging to access. These achievements underscore the versatility of this compound in addressing diverse synthetic challenges across multiple disciplines.
The integration of computational chemistry techniques has further enhanced our understanding of this compound's electronic structure and reactivity patterns. Density functional theory (DFT) calculations have revealed that the cyano groups exert a strong electron-withdrawing effect, which significantly influences the molecule's reactivity during coupling reactions. This insight has enabled researchers to optimize reaction conditions and improve yields in large-scale syntheses.
In conclusion, 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbonitrile stands as a testament to the ingenuity and precision required in modern chemical synthesis. Its unique combination of structural features and reactivity makes it an indispensable tool in both academic research and industrial applications. As ongoing research continues to uncover new avenues for its utilization, this compound will undoubtedly play an increasingly prominent role in shaping the future of organic chemistry.
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